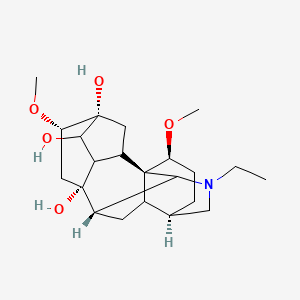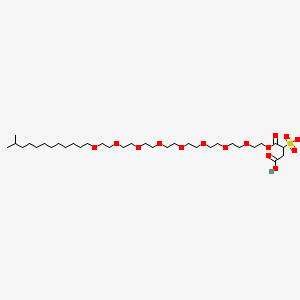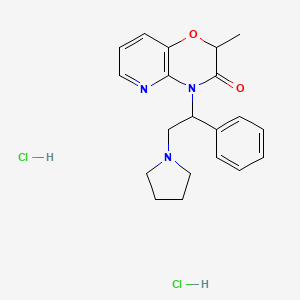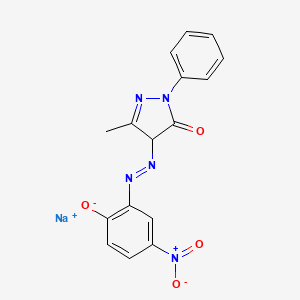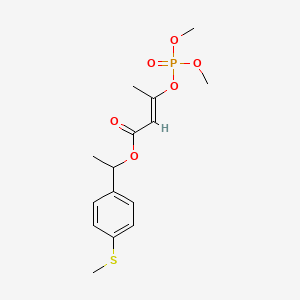
(4-Hydroxypent-3-en-2-onato-O4)(1-methyl-3-oxobut-1-enyl hydrogen carbonato-O')magnesium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-hydroxypent-3-en-2-onato-O4)[1-methyl-3-oxobut-1-enyl hydrogen carbonato-O’]magnesium is a complex organometallic compound It is characterized by the presence of magnesium coordinated to two distinct organic ligands: 4-hydroxypent-3-en-2-one and 1-methyl-3-oxobut-1-enyl hydrogen carbonate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-hydroxypent-3-en-2-onato-O4)[1-methyl-3-oxobut-1-enyl hydrogen carbonato-O’]magnesium typically involves the reaction of magnesium salts with the corresponding organic ligands under controlled conditions. One common method involves the reaction of magnesium chloride with 4-hydroxypent-3-en-2-one and 1-methyl-3-oxobut-1-enyl hydrogen carbonate in an organic solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-hydroxypent-3-en-2-onato-O4)[1-methyl-3-oxobut-1-enyl hydrogen carbonato-O’]magnesium: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the ligands.
Substitution: Ligand exchange reactions can occur, where one or both organic ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in new organometallic complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
(4-hydroxypent-3-en-2-onato-O4)[1-methyl-3-oxobut-1-enyl hydrogen carbonato-O’]magnesium: has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving metal ion imbalances.
Industry: It is employed in the production of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Wirkmechanismus
The mechanism by which (4-hydroxypent-3-en-2-onato-O4)[1-methyl-3-oxobut-1-enyl hydrogen carbonato-O’]magnesium exerts its effects involves coordination chemistry. The magnesium ion acts as a central metal, coordinating with the oxygen atoms of the organic ligands. This coordination can influence the reactivity and stability of the compound, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Vergleich Mit ähnlichen Verbindungen
(4-hydroxypent-3-en-2-onato-O4)[1-methyl-3-oxobut-1-enyl hydrogen carbonato-O’]magnesium: can be compared with other similar organometallic compounds, such as:
Magnesium acetylacetonate: Similar in having magnesium coordinated to organic ligands, but with different ligand structures.
Magnesium bis(2,4-pentanedionate): Another magnesium complex with diketone ligands, used in similar applications.
Magnesium salicylate: Contains magnesium coordinated to salicylic acid, used in medicinal applications.
The uniqueness of (4-hydroxypent-3-en-2-onato-O4)[1-methyl-3-oxobut-1-enyl hydrogen carbonato-O’]magnesium lies in its specific ligand combination, which imparts distinct chemical properties and reactivity compared to other magnesium complexes.
Eigenschaften
CAS-Nummer |
97552-52-8 |
|---|---|
Molekularformel |
C11H14MgO6 |
Molekulargewicht |
266.53 g/mol |
IUPAC-Name |
magnesium;(Z)-4-oxopent-2-en-2-olate;[(E)-4-oxopent-2-en-2-yl] carbonate |
InChI |
InChI=1S/C6H8O4.C5H8O2.Mg/c1-4(7)3-5(2)10-6(8)9;1-4(6)3-5(2)7;/h3H,1-2H3,(H,8,9);3,6H,1-2H3;/q;;+2/p-2/b5-3+;4-3-; |
InChI-Schlüssel |
CSJXCZORRWVMKC-FHGIHZOASA-L |
Isomerische SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C\C(=O)C)/OC(=O)[O-].[Mg+2] |
Kanonische SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)OC(=O)[O-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



